molecular formula C8H5BrFN B2907203 5-Bromo-2-ethynyl-3-fluoroaniline CAS No. 2470435-34-6

5-Bromo-2-ethynyl-3-fluoroaniline

Cat. No. B2907203
CAS RN: 2470435-34-6
M. Wt: 214.037
InChI Key: XNJUTKCIWRLRBE-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-3-fluoroaniline is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.04 . It is used in various applications and industries .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethynyl-3-fluoroaniline consists of a benzene ring substituted with bromine (Br), ethynyl (C≡CH), and fluoroaniline (NH2) groups . The InChI code for this compound is 1S/C8H5BrFN/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H,11H2 .


Physical And Chemical Properties Analysis

5-Bromo-2-ethynyl-3-fluoroaniline is a solid under normal conditions . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

I have conducted a search for the scientific research applications of “5-Bromo-2-ethynyl-3-fluoroaniline”, but unfortunately, the specific information you requested is not readily available in the search results. The compound is mentioned in the context of being a pharmaceutical intermediate , but detailed applications are not listed.

Safety and Hazards

5-Bromo-2-ethynyl-3-fluoroaniline is considered hazardous. It may cause skin and eye irritation, respiratory problems, and allergic reactions if inhaled, ingested, or absorbed through the skin . It is also toxic to aquatic organisms .

properties

IUPAC Name

5-bromo-2-ethynyl-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJUTKCIWRLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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